molecular formula C16H12O2 B6052234 (3-Methylphenyl) 3-phenylprop-2-ynoate

(3-Methylphenyl) 3-phenylprop-2-ynoate

Cat. No.: B6052234
M. Wt: 236.26 g/mol
InChI Key: OGWDBAOZDXGFQS-UHFFFAOYSA-N
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Description

(3-Methylphenyl) 3-phenylprop-2-ynoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-methylphenyl group and a 3-phenylprop-2-ynoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl) 3-phenylprop-2-ynoate typically involves the esterification of 3-methylphenol with 3-phenylprop-2-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl) 3-phenylprop-2-ynoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids or ketones from oxidation.
  • Alcohols from reduction.
  • Various substituted esters or acids from substitution reactions.

Scientific Research Applications

(3-Methylphenyl) 3-phenylprop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methylphenyl) 3-phenylprop-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylphenyl) 3-phenylpropanoate: Similar structure but lacks the alkyne group.

    (3-Methylphenyl) 3-phenylprop-2-enoate: Contains a double bond instead of a triple bond.

    (3-Methylphenyl) 3-phenylpropanoic acid: The ester group is replaced with a carboxylic acid group.

Uniqueness

(3-Methylphenyl) 3-phenylprop-2-ynoate is unique due to the presence of the alkyne group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with similar compounds lacking the alkyne group.

Properties

IUPAC Name

(3-methylphenyl) 3-phenylprop-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-13-6-5-9-15(12-13)18-16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWDBAOZDXGFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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